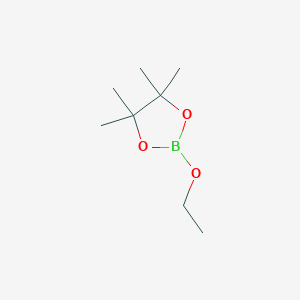

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO3/c1-6-10-9-11-7(2,3)8(4,5)12-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCHCIVACATJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508219 | |

| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-93-8 | |

| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Triethyl Borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable reagent in organic synthesis, particularly in the formation of boronic esters for cross-coupling reactions. The synthesis is achieved through a transesterification reaction between triethyl borate and pinacol. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the reaction pathway and experimental workflow.

Reaction Principle and Overview

The synthesis of this compound from triethyl borate and pinacol is a transesterification reaction. In this process, the ethoxy groups of the triethyl borate are exchanged with the diol group of pinacol to form the more stable five-membered cyclic boronic ester. The reaction is typically driven to completion by removing the ethanol byproduct through distillation.

This method provides a straightforward and high-yielding route to the desired product, which is a key intermediate for the synthesis of various organic compounds, including active pharmaceutical ingredients.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-alkoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes from the corresponding trialkyl borates and pinacol. The data for the analogous methoxy derivative is provided for comparison.

| Parameter | This compound | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |

| Starting Material 1 | Triethyl borate | Trimethyl borate |

| Starting Material 2 | Pinacol | Pinacol |

| Reaction Type | Transesterification | Transesterification |

| Typical Reaction Time | Not specified, likely several hours | 6 hours (reflux) |

| Reaction Temperature | Reflux | Reflux |

| Reported Yield | Not specified | 90% |

| Purification Method | Distillation | Distillation |

| Boiling Point | 132 °C | 159 °C |

Experimental Protocol

This protocol is adapted from the high-yielding synthesis of the analogous 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]

Materials and Equipment:

-

Triethyl borate (B(OEt)₃)

-

Pinacol (2,3-Dimethyl-2,3-butanediol)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

-

Distillation apparatus (including a Vigreux column)

-

Thermocouple or thermometer

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add equimolar amounts of triethyl borate and pinacol.

-

Ensure the apparatus is under a positive pressure of an inert gas, such as nitrogen, to prevent moisture from entering the reaction, as borates are sensitive to hydrolysis.

-

-

Reaction:

-

With stirring, heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for a period sufficient to ensure complete reaction. Based on the analogous synthesis of the methoxy derivative, a reaction time of approximately 6 hours is recommended.[1] The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the crude product to a distillation apparatus fitted with a Vigreux column.

-

Perform distillation at atmospheric pressure. Collect the fraction corresponding to this compound. The expected boiling point is 132 °C.

-

-

Characterization:

-

The purified product can be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry to confirm its identity and purity.

-

Visualizations

Reaction Pathway

Caption: Chemical reaction scheme for the synthesis of the target compound.

Experimental Workflow

Caption: Step-by-step workflow of the experimental procedure.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound, a key building block in organic synthesis, is frequently utilized in cross-coupling reactions and as a stable source of the ethoxyboryl group. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | 3.8 - 4.1 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) | 3H |

| -C(CH₃)₂-C(CH₃)₂- | 1.2 - 1.4 | Singlet (s) | 12H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -O-C H₂-CH₃ | ~60 |

| -O-CH₂-C H₃ | ~15 |

| -C (CH₃)₂-C (CH₃)₂- | ~83 |

| -C(C H₃)₂-C(C H₃)₂- | ~25 |

Experimental Protocol for NMR Analysis

The following is a generalized, yet detailed, protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent that will not react with the analyte and has a residual solvent peak that does not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for boronic esters.

-

Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v). However, the residual solvent peak is often used for referencing.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 220-250 ppm is standard.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure and the logical relationships between the different nuclei as observed in the NMR spectra.

Caption: Molecular structure and predicted NMR signal correlations.

Caption: Experimental workflow for NMR analysis.

This guide provides a comprehensive overview of the NMR characteristics of this compound, intended to aid researchers in their synthetic and analytical endeavors. The provided data and protocols are based on established principles of NMR spectroscopy and analysis of similar compounds.

Stability of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Protic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an alkoxy-substituted pinacol boronate ester, is a valuable reagent in organic synthesis. However, its utility is intrinsically linked to its stability, particularly in the protic solvents frequently employed in reaction workups, purification, and analytical procedures. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on its behavior in protic environments. While specific kinetic data for this particular alkoxy boronate is not extensively available in public literature, this guide synthesizes established principles of boronic ester stability, draws comparisons with related compounds, and provides detailed experimental protocols for researchers to quantitatively assess its stability in their specific applications.

Introduction to Pinacol Boronate Esters and Their Stability

Pinacol boronate esters, such as this compound, are widely utilized in modern organic chemistry, most notably as key intermediates in Suzuki-Miyaura cross-coupling reactions. Their popularity stems from their relative stability compared to the corresponding boronic acids, which are prone to dehydration to form cyclic boroxines. The pinacol group provides steric hindrance around the boron center, offering a degree of protection against unwanted reactions.

However, the B-O bonds in the dioxaborolane ring are susceptible to cleavage by nucleophiles, with protic solvents like water and alcohols being common culprits. This process, known as hydrolysis or solvolysis, leads to the degradation of the pinacol boronate ester into the corresponding boronic acid (or its ester with the solvent) and pinacol. The rate of this degradation is influenced by several factors, including the electronic and steric nature of the substituent on the boron atom, the pH of the medium, and the temperature.

The Mechanism of Degradation in Protic Solvents

The primary degradation pathway for this compound in protic solvents is hydrolysis. This reaction is generally reversible but can be driven to completion by an excess of the protic solvent. The mechanism can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton source can activate the oxygen atom of the ethoxy group or the dioxaborolane ring, making the boron atom more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion or other base can directly attack the electron-deficient boron atom, forming a tetrahedral intermediate which then breaks down to the boronic acid and pinacol. Base-catalyzed hydrolysis is a key step for the in situ generation of the active boronic acid species in Suzuki-Miyaura coupling reactions.

The general mechanism of hydrolysis is depicted in the following diagram:

Caption: General mechanism for the hydrolysis of this compound.

Factors Influencing Stability

The stability of this compound in protic solvents is a multifactorial issue. Understanding these factors is crucial for its effective handling, storage, and use.

| Factor | Influence on Stability | Rationale |

| Solvent Proticity | Decreases stability | Protic solvents (water, alcohols) act as nucleophiles and proton sources, directly participating in the hydrolysis/solvolysis reaction. Aprotic solvents (e.g., acetonitrile, THF) are preferred for sample preparation and storage to minimize degradation.[1] |

| pH | Both acidic and basic conditions decrease stability | Hydrolysis is catalyzed by both acids and bases.[2] Near-neutral pH is generally where boronic esters exhibit their highest stability. |

| Temperature | Higher temperatures decrease stability | As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, sub-zero temperatures are recommended.[2] |

| Steric Hindrance | The pinacol group enhances stability | The bulky methyl groups of the pinacol backbone sterically shield the boron atom from nucleophilic attack, making pinacol esters more stable than simpler alkyl boronate esters (e.g., methyl borinates). |

| Electronic Effects | The ethoxy group may influence stability | The electron-donating nature of the ethoxy group may slightly modulate the electrophilicity of the boron center. Compared to arylboronic pinacol esters with electron-withdrawing groups, alkoxy derivatives are generally expected to be more susceptible to hydrolysis. |

Experimental Protocols for Stability Assessment

Precise quantification of the stability of this compound requires empirical testing. The following are detailed methodologies for key experiments to assess its stability.

Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the hydrolysis of boronate esters in real-time by observing the disappearance of signals corresponding to the starting material and the appearance of signals from the degradation products.

Objective: To determine the rate of hydrolysis of this compound in a given protic solvent.

Materials:

-

This compound

-

Deuterated aprotic solvent (e.g., Acetone-d₆, CDCl₃)

-

Protic solvent of interest (e.g., D₂O, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in the deuterated aprotic solvent.

-

Transfer a known volume of the stock solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Add a known amount of the protic solvent to the NMR tube.

-

Immediately begin acquiring ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to a non-exchangeable proton of the ethoxy group or the methyl groups of the pinacol in the starting material and the corresponding signals of the hydrolysis products.

-

Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

Caption: Workflow for assessing hydrolytic stability via NMR spectroscopy.

Stability Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the concentration of the boronate ester and its degradation products over time.

Objective: To develop a stability-indicating HPLC method to quantify the degradation of this compound.

Materials:

-

This compound

-

Aprotic solvent (e.g., Acetonitrile)

-

Protic solvent of interest (e.g., Water, Methanol)

-

HPLC system with a suitable detector (e.g., UV-Vis or DAD)

-

Reversed-phase C18 column (low silanol activity is recommended to minimize on-column hydrolysis)

-

Mobile phase components (e.g., Acetonitrile, Water, pH modifiers if necessary)

Procedure:

-

Method Development: Develop an HPLC method that adequately separates this compound from its potential hydrolysis products (ethoxyboronic acid and pinacol).

-

Diluent: Use an aprotic solvent like acetonitrile to prepare samples to prevent premature hydrolysis.

-

Mobile Phase: An isocratic or gradient elution using acetonitrile and water is a common starting point. The use of acidic modifiers should be approached with caution as they can promote on-column hydrolysis. In some cases, a high pH mobile phase can stabilize the boronate ester.

-

Column: A column with low silanol activity is preferable to reduce on-column degradation.

-

-

Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies.

-

Expose solutions of the compound to acidic, basic, and oxidative conditions.

-

Analyze the stressed samples to confirm that the degradation products are resolved from the parent peak.

-

-

Stability Study:

-

Prepare a solution of this compound in the protic solvent of interest.

-

Store the solution under controlled temperature conditions.

-

At specified time points, withdraw an aliquot, dilute with the aprotic diluent, and inject it into the HPLC system.

-

Quantify the peak area of the parent compound and any degradation products.

-

Plot the percentage of the remaining parent compound against time.

-

Caption: Workflow for assessing stability using a stability-indicating HPLC method.

Conclusion and Recommendations

This compound, like other pinacol boronate esters, is susceptible to degradation in protic solvents via hydrolysis. The rate of this degradation is significantly influenced by the solvent composition, pH, and temperature. For applications requiring high purity and quantitative accuracy, it is imperative to handle and store this compound under anhydrous conditions. The use of aprotic solvents for sample preparation for analytical techniques is strongly recommended to prevent artifactual degradation.

For researchers and drug development professionals, a thorough understanding of the stability profile of this compound in the specific solvent systems and conditions of their experiments is crucial. The experimental protocols provided in this guide offer a robust framework for quantifying its stability, ensuring the reliability and reproducibility of experimental outcomes. When working in protic media, it should be assumed that hydrolysis will occur to some extent, and reaction times and conditions should be optimized accordingly.

References

In-Depth Technical Guide: Decomposition of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the pinacol boronate ester family, is a versatile reagent in organic synthesis. However, its utility is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the decomposition pathways of this compound, focusing primarily on hydrolysis, the principal route of degradation. While specific quantitative kinetic and thermodynamic data for the decomposition of this compound is not extensively available in the public domain, this document outlines the established mechanisms for analogous borate esters and provides detailed, illustrative experimental protocols for researchers to characterize its stability and decomposition products. Understanding these degradation pathways is critical for optimizing reaction conditions, ensuring reproducibility, and controlling impurity profiles in drug development and other sensitive applications.

Introduction

This compound, also known as ethoxyboronic acid pinacol ester, is a trialkoxyborane derivative featuring the robust pinacol protecting group. Unlike aryl or alkyl boronate esters, it does not possess a carbon-boron bond, which fundamentally alters its decomposition profile. The primary mode of degradation for this compound is through hydrolytic cleavage of its boron-oxygen bonds. This guide will delve into the mechanistic aspects of this process and provide the necessary frameworks for its experimental investigation.

Primary Decomposition Pathway: Hydrolysis

The decomposition of this compound is predominantly driven by hydrolysis. The presence of water, even in trace amounts, can initiate the cleavage of the B-O bonds. The generally accepted mechanism for the hydrolysis of borate esters proceeds through a series of nucleophilic attacks by water on the electron-deficient boron atom.

The overall hydrolysis reaction can be represented as a two-step process:

-

Hydrolysis of the ethoxy group: The initial and most rapid hydrolysis step is the cleavage of the less sterically hindered B-OEt bond to yield ethanol and 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolboronic acid).

-

Hydrolysis of the pinacol ester: The resulting pinacolboronic acid exists in equilibrium with boric acid and pinacol (2,3-dimethyl-2,3-butanediol). The pinacol ester is generally more resistant to hydrolysis compared to acyclic boronic esters due to the stabilizing effect of the five-membered ring.

The complete hydrolysis reaction can be summarized as follows:

C8H17BO3 + 3H2O ⇌ B(OH)3 + C2H5OH + C6H14O2

Decomposition Products

Based on the hydrolysis pathway, the expected decomposition products are:

-

Ethanol (C2H5OH)

-

Pinacol (2,3-Dimethyl-2,3-butanediol; C6H14O2)

-

Boric Acid (B(OH)3)

-

Intermediate: 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolboronic acid; C6H13BO3)

Quantitative Data on Decomposition

Table 1: Hypothetical Hydrolysis Rate Data

| Condition | Temperature (°C) | pH | Solvent System | Half-life (t1/2) | Rate Constant (k) |

| 1 | 25 | 7 | 50:50 Acetonitrile:Water | Data to be determined | Data to be determined |

| 2 | 25 | 5 | 50:50 Acetonitrile:Water | Data to be determined | Data to be determined |

| 3 | 25 | 9 | 50:50 Acetonitrile:Water | Data to be determined | Data to be determined |

| 4 | 40 | 7 | 50:50 Acetonitrile:Water | Data to be determined | Data to be determined |

Table 2: Hypothetical Equilibrium Constants for Hydrolysis

| Temperature (°C) | Solvent System | Keq (B-OEt hydrolysis) | Keq (Pinacol ester hydrolysis) |

| 25 | 50:50 Acetonitrile:Water | Data to be determined | Data to be determined |

| 40 | 50:50 Acetonitrile:Water | Data to be determined | Data to be determined |

Experimental Protocols

To facilitate the study of the decomposition of this compound, the following detailed experimental protocols are provided.

Protocol for Monitoring Hydrolysis by 1H NMR Spectroscopy

Objective: To monitor the rate of hydrolysis and identify the decomposition products by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

This compound

-

Deuterated acetonitrile (CD3CN)

-

Deuterium oxide (D2O)

-

NMR tubes

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

Thermostatted NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in anhydrous CD3CN of a known concentration (e.g., 0.1 M).

-

Prepare a stock solution of the internal standard in anhydrous CD3CN of a known concentration.

-

In an NMR tube, combine a precise volume of the substrate stock solution and the internal standard stock solution.

-

Record an initial 1H NMR spectrum (t=0) to confirm the purity of the starting material and the initial concentrations.

-

To initiate the hydrolysis, add a precise volume of D2O to the NMR tube. The final solvent ratio (e.g., 50:50 CD3CN:D2O) should be recorded.

-

Immediately begin acquiring 1H NMR spectra at regular time intervals. The spectrometer temperature should be maintained at a constant value (e.g., 25 °C).

-

Monitor the decrease in the intensity of the signals corresponding to the ethoxy group (e.g., triplet and quartet) and the pinacol methyl groups of the starting material.

-

Simultaneously, monitor the appearance and increase in the intensity of the signals corresponding to the decomposition products: ethanol (triplet and quartet) and pinacol (singlet).

-

Integrate the relevant peaks relative to the internal standard at each time point to determine the concentration of the starting material and the products.

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Protocol for Quantification of Boric Acid by Titration

Objective: To quantify the formation of boric acid, a final hydrolysis product, using a mannitol titration.

Materials:

-

This compound

-

Deionized water

-

Mannitol

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Stir plate and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable organic solvent (e.g., acetone) to prepare a stock solution.

-

Set up a series of reaction flasks containing a known volume of water.

-

At time t=0, add a precise aliquot of the boronate ester stock solution to each flask to initiate hydrolysis.

-

At predetermined time intervals, quench the reaction in one of the flasks.

-

To the quenched sample, add a sufficient amount of mannitol to complex with the boric acid present.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.

-

Record the volume of NaOH solution used.

-

Calculate the amount of boric acid formed at each time point using the stoichiometry of the reaction between boric acid-mannitol complex and NaOH.

-

Plot the concentration of boric acid versus time to determine the rate of its formation.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Hydrolysis pathway of this compound.

Caption: Experimental workflow for monitoring hydrolysis by NMR spectroscopy.

Conclusion

The decomposition of this compound is primarily governed by hydrolysis, leading to the formation of ethanol, pinacol, and boric acid. While this compound benefits from the relative stability conferred by the pinacol backbone, it is not immune to degradation in the presence of water. For researchers, scientists, and drug development professionals, a thorough understanding and experimental characterization of this decomposition pathway are paramount. The protocols and frameworks provided in this guide offer a robust starting point for conducting such stability studies, enabling better control over reaction outcomes, product purity, and ultimately, the successful application of this versatile reagent.

physical and chemical properties of ethoxyboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethoxyboronic acid pinacol esters. Given that the term "ethoxyboronic acid pinacol ester" can refer to several isomers, this document details the properties and protocols for three prominent examples: 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, (E)-1-ethoxyethene-2-ylboronic acid pinacol ester, and 2-ethoxycarbonylvinylboronic acid pinacol ester. These compounds are of significant interest in organic synthesis, particularly as versatile building blocks in palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties

The physical and chemical properties of these esters vary based on their specific molecular structure. The following tables summarize the available quantitative data for each of the three isomers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H17BO3 |

| Molecular Weight | 172.03 g/mol |

| CAS Number | 1126-93-8 |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

| Purity | >97.0% (GC) |

Table 2: Physical and Chemical Properties of (E)-1-Ethoxyethene-2-ylboronic acid pinacol ester

| Property | Value |

| Molecular Formula | C10H19BO3 |

| Molecular Weight | 198.07 g/mol |

| CAS Number | 1201905-61-4 |

| Appearance | Colorless to light yellow solid-liquid mixture |

| Boiling Point | 50°C / 0.3 mmHg[1] |

| Density | 0.935 g/mL at 25°C[1] |

| Refractive Index | Not available |

| Storage | Store at 2-8°C under dry conditions |

Table 3: Physical and Chemical Properties of 2-Ethoxycarbonylvinylboronic acid pinacol ester

| Property | Value |

| Molecular Formula | C11H19BO4 |

| Molecular Weight | 226.08 g/mol [2][3] |

| CAS Number | 1009307-13-4[2][3] |

| Appearance | Clear, colorless liquid[2] |

| Boiling Point | 236.8 ± 42.0 °C (Predicted)[2] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted)[2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[2] |

Chemical Reactivity and Stability

Boronic acid pinacol esters are generally more stable and easier to handle than their corresponding boronic acids. The pinacol group protects the boronic acid from dehydration, which can lead to the formation of boroxines (cyclic trimers). This increased stability allows for longer shelf life and easier handling, as they are less sensitive to air and moisture.

However, they are susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding boronic acid and pinacol. This hydrolysis can be a deliberate step in certain reactions or an undesired degradation pathway. The stability of boronic esters can be influenced by steric and electronic factors of the substituents.

The primary application of these ethoxyboronic acid pinacol esters is in Suzuki-Miyaura cross-coupling reactions. In this reaction, the pinacol ester acts as the organoboron nucleophile that, after activation with a base, transfers its organic group to a palladium center for subsequent coupling with an organic halide or triflate.

Experimental Protocols

Synthesis of (E)-1-Ethoxyethene-2-ylboronic acid pinacol ester

This protocol is based on the hydroboration of ethoxyethyne.

-

Materials:

-

Ethoxyethyne (50% solution in hexane)

-

4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane, HBpin)

-

Bis(cyclopentadienyl)zirconium(IV) chloride hydride (Schwartz's reagent) or bis(cyclopentadienyl)zirconium(IV) chloride

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Alumina

-

Diatomaceous earth

-

-

Procedure:

-

Under a nitrogen atmosphere, a solution of ethoxyethyne in hexane (100 g, 710 mmol) and DCM (996 ml) is stirred and cooled to 0-5°C.[4]

-

4,4,5,5-tetramethyl-1,3,2-dioxaborolane (113 mL, 781 mmol) is added to the solution at 0-5°C, followed by the addition of bis(cyclopentadienyl)zirconium(IV) chloride (9.16 g, 35.5 mmol).[4]

-

The suspension is allowed to warm to room temperature over approximately 30 minutes and stirred overnight.[4]

-

Diethyl ether (2 L) is added, and the solution is washed with saturated aqueous NH4Cl.[4]

-

The organic layer is separated, and the solvent is removed under reduced pressure.[4]

-

A minimal amount of DCM is added to the residue, and the solution is filtered through a pad of alumina covered with diatomaceous earth.[4]

-

The alumina is washed with DCM, and the combined filtrate is evaporated under vacuum to yield the product as a dark red oil.[4]

-

-

Characterization (¹H NMR):

Synthesis of 2-Ethoxycarbonylvinylboronic acid pinacol ester

This protocol involves the copper-catalyzed borylation of ethyl propiolate.

-

Materials:

-

Ethyl propiolate

-

Bis(pinacolato)diboron (B2pin2)

-

Copper(I) chloride (CuCl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Xantphos

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Diatomaceous earth

-

-

Procedure:

-

In a nitrogen-purged, oven-dried Schlenk tube, add CuCl (1.5 mg, 0.015 mmol), NaOt-Bu (2.9 mg, 0.03 mmol), and Xantphos ligand (8.7 mg, 0.015 mmol).[5]

-

Add 0.45 mL of THF to the Schlenk tube.[5]

-

A solution of bis(pinacolato)diboron (127 mg, 0.5 mmol) in THF (0.3 mL) is added to the reaction mixture, which is then stirred for 30 minutes at room temperature.[5]

-

Add ethyl propiolate (0.5 mmol) and MeOH (40 μL, 1 mmol).[5]

-

The reaction tube is sealed and stirring is continued until the starting material is consumed, as monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

-

Visualizations

General Synthesis Workflow for Pinacol Esters

The following diagram illustrates a general workflow for the synthesis and purification of boronic acid pinacol esters from their corresponding boronic acids.

Caption: General workflow for the synthesis of boronic acid pinacol esters.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a primary application for ethoxyboronic acid pinacol esters.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1126-93-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis.

Core Properties

This compound, also known as Ethoxyboronic Acid Pinacol Ester, is a colorless to almost colorless clear liquid. It is a member of the boronic acid ester family, widely utilized for its role in carbon-carbon and carbon-heteroatom bond formation.

| Property | Value | Reference |

| CAS Number | 1126-93-8 | |

| Molecular Formula | C8H17BO3 | [1] |

| Molecular Weight | 172.03 g/mol | [1] |

| Boiling Point | 32°C | |

| Density | 0.94 g/mL | |

| Refractive Index | 1.41 | [1] |

| Purity | >97.0% (GC) | |

| Synonyms | Ethoxyboronic Acid Pinacol Ester | |

| Physical State | Liquid | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Moisture Sensitivity | Moisture Sensitive | [1] |

Synthesis

The synthesis of this compound typically involves the esterification of a boronic acid with pinacol. A common synthetic route is the reaction of triethyl borate with pinacol. This reaction is analogous to the synthesis of similar alkoxyboronates, such as the methoxy derivative, which is prepared by reacting trimethyl borate with pinacol.

Experimental Protocol: Synthesis of 2-Alkoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes (General Procedure)

The following is a general procedure for the synthesis of 2-alkoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, which can be adapted for the synthesis of the ethoxy derivative.

Materials:

-

Trialkyl borate (e.g., Triethyl borate for the ethoxy derivative)

-

Pinacol

-

Anhydrous solvent (e.g., dichloromethane)

-

Magnesium sulfate (anhydrous)

Procedure:

-

A flame-dried round-bottomed flask is charged with the starting boronic acid (or corresponding trialkyl borate) under an inert atmosphere (e.g., argon).

-

Dry solvent is added to dissolve the starting material.

-

Anhydrous magnesium sulfate and pinacol are added to the reaction mixture.

-

The heterogeneous mixture is stirred under an inert atmosphere at room temperature for a specified period (e.g., 16 hours).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by distillation.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis

This compound and related pinacol boronic esters are crucial reagents in a variety of organic transformations. Their primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they serve as a source of nucleophilic carbon fragments.

These compounds are valued for their stability, ease of handling, and generally low toxicity compared to other organometallic reagents. Their utility extends to the synthesis of complex molecules in the pharmaceutical and materials science industries.

Safety Information

This compound is a flammable liquid and vapor. It is also moisture-sensitive.[1] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses, should be observed. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

Theoretical Insights into the Reactivity of Pinacol Boronic Esters: A Guide for Researchers

Introduction

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the pinacol boronic ester family, and its analogues are pivotal reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Their utility also extends to the formation of dynamic covalent bonds in materials science, particularly in the development of self-healing vitrimers. Understanding the underlying principles governing their reactivity is crucial for reaction optimization, catalyst design, and the rational design of novel materials.

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of pinacol boronic esters, with a focus on their reaction mechanisms and the factors influencing their chemical behavior. While specific theoretical data for this compound is limited in the current literature, this document extrapolates from comprehensive computational and experimental studies on closely related and structurally similar pinacol boronic esters to provide a robust framework for understanding its reactivity. The principles and data presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Core Concepts in Boronic Ester Reactivity

The reactivity of boronic esters is fundamentally governed by the electron-deficient nature of the boron atom. This Lewis acidity dictates their interactions with nucleophiles and their behavior in catalytic cycles. The equilibrium between the neutral, trigonal planar (sp² hybridized) boron and the anionic, tetrahedral (sp³ hybridized) boronate complex is a key determinant of the reaction pathway.[1] Under basic conditions, the boron atom is readily attacked by hydroxide ions or other nucleophiles to form a more reactive tetrahedral intermediate.[1]

Theoretical Studies on Reaction Mechanisms

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of key reactions involving boronic esters. These studies provide valuable insights into transition state geometries, activation energies, and reaction kinetics that are often difficult to obtain through experimental means alone.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. Quantum mechanical simulations have been employed to investigate the transmetalation step, which is often rate-determining. These studies have helped to characterize the pre-transmetalation species and have demonstrated the kinetic competence of intermediates containing Pd-O-B linkages.[2]

Boronic Ester Exchange in Vitrimers

Vitrimers are a class of polymers that can change their topology through associative exchange reactions without compromising network integrity. Boronic ester exchange reactions are a prominent example of the dynamic chemistry enabling vitrimer properties. Theoretical studies have explored two primary mechanisms for this exchange:

-

Metathesis Pathway: A direct exchange between two boronic esters.

-

Nucleophile-Mediated Pathway: An exchange facilitated by a nucleophilic catalyst, such as a hydroxyl group.

DFT calculations have shown that while both pathways are possible, the nucleophile-mediated pathway generally exhibits a significantly lower activation energy, leading to a substantial rate enhancement.[3][4]

Hydrolysis of Borate Networks

The stability of boronic esters towards hydrolysis is a critical factor in their application, particularly in aqueous environments. Ab initio and DFT studies on the hydrolysis of borate networks have revealed that the susceptibility to hydrolysis is highly dependent on the pH. The activation energy for hydrolysis is significantly lower in basic environments compared to neutral or acidic conditions, dropping from approximately 0.5 eV to less than 0.1 eV.[5] This is attributed to the facile attack of a hydroxyl anion on the boron center.[5]

Quantitative Data from Reactivity Studies

| Boronic Ester/Acid | Rate Constant (k, s⁻¹) | Relative Rate (k_rel) | Reference |

| Arylboronic acid 2 | (5.78 ± 0.13) × 10⁻⁴ | 1.00 | [2] |

| α-hydroxyisobutyrate boronic ester 29 | (2.26 ± 0.31) × 10⁻⁴ | 0.39 | [2] |

| Pinacol ester 16 | Not directly observed | Slower than acid | [2] |

| Arylboronic acid complex 4 with discrete intermediate | Not specified | ~9.33 times faster | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis and handling of boronic esters are crucial for obtaining reliable and reproducible results. The following protocols are representative of the synthesis of related pinacol boronic esters.

Synthesis of 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[6]

-

To a pre-oven-dried vial at room temperature, add a lithium isopropylmagnesium chloride solution (1.0 M in THF, 8.22 mmol).

-

Slowly add 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole (4.56 mmol) dropwise to the solution.

-

Stir the reaction mixture continuously at room temperature for 16 hours.

-

Cool the mixture to -20 °C.

-

Add 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (10.95 mmol) via syringe.

-

Slowly warm the reaction mixture to room temperature and continue stirring for 2 hours.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution (15 mL), which will result in the formation of a white precipitate.

-

Dilute the mixture with additional water (20 mL) and extract with hexane (2 x 140 mL).

-

Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[7]

-

Step A: (Dichloromethyl)boronic acid

-

In a flame-dried three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and temperature probe, charge dry tetrahydrofuran (200 mL) and dry dichloromethane (156 mmol).

-

Cool the mixture to –100 °C in an ethanol/liquid nitrogen bath with vigorous stirring.

-

Add a solution of n-butyllithium (2.5 M in hexanes, 127 mmol) dropwise over 45 minutes, maintaining the internal temperature at –100 °C.

-

Stir the mixture at this temperature for 40 minutes.

-

Add trimethyl borate (133 mmol) in one portion.

-

Stir at –100 °C for 40 minutes.

-

Add hydrochloric acid (5 N, 30 mL) in one portion at –100 °C.

-

Remove the cooling bath and stir for 1 hour as the mixture warms to room temperature.

-

-

Subsequent steps would involve the esterification with pinacol to form the desired dioxaborolane.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms discussed in this guide.

Caption: Simplified workflow of the transmetalation step in the Suzuki-Miyaura cross-coupling reaction.

Caption: Comparison of metathesis and nucleophile-mediated boronic ester exchange pathways.

Caption: Reaction pathways for the hydrolysis of boronic esters under different pH conditions.

Conclusion

The reactivity of this compound and related pinacol boronic esters is a subject of significant interest due to their widespread applications in organic synthesis and materials science. Theoretical studies, particularly DFT calculations, have provided profound insights into the mechanisms governing their behavior in key transformations such as the Suzuki-Miyaura reaction, dynamic covalent exchange reactions, and hydrolysis. While further computational work focused specifically on the ethoxy-substituted derivative is warranted, the principles and data outlined in this guide offer a solid foundation for understanding and predicting its reactivity. This knowledge is invaluable for the rational design of experiments, the optimization of reaction conditions, and the development of novel applications for this versatile class of reagents.

References

- 1. aablocks.com [aablocks.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Lewis Acidity of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the pinacol boronate ester family, is a crucial reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility is intrinsically linked to the electrophilic nature of the boron center, which defines its Lewis acidity. This technical guide provides a comprehensive analysis of the Lewis acidity of this compound, addressing the lack of direct quantitative data in the current literature by examining theoretical principles, established experimental and computational methodologies for determining Lewis acidity, and by drawing comparisons with structurally related boronate esters. This document is intended to serve as a foundational resource for researchers employing this reagent, enabling a deeper understanding of its reactivity and facilitating the rational design of reaction conditions.

Introduction to the Lewis Acidity of Boronate Esters

Boronic acids and their esters are classified as Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom, making it an electron pair acceptor.[1] The Lewis acidity of these compounds is a critical parameter influencing their reactivity in a wide array of chemical transformations, including catalysis and molecular recognition. While boronic acids are generally considered weak Lewis acids, their electrophilicity can be modulated by the substituents on the boron atom.[1] In the case of this compound, the electron-donating character of the ethoxy group and the oxygen atoms of the pinacolato ligand are expected to attenuate the Lewis acidity of the boron center.

Currently, a direct quantitative measurement of the Lewis acidity of this compound, through widely accepted scales such as the Gutmann-Beckett number or Fluoride Ion Affinity (FIA), has not been reported in peer-reviewed literature. However, an understanding of its Lewis acidic character can be inferred from the established behavior of analogous boronate esters and by considering the theoretical frameworks used to quantify this fundamental property.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound can be quantified through various experimental and computational methods. This section details the most relevant approaches for boronate esters and presents available data for analogous compounds to contextualize the expected Lewis acidity of this compound.

The Gutmann-Beckett Method

The Gutmann-Beckett method is an empirical technique used to assess the Lewis acidity of a substance by monitoring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO).[2] The interaction of the Lewis acidic center with the oxygen atom of Et₃PO leads to a downfield shift in the phosphorus signal, the magnitude of which is proportional to the Lewis acidity. The acceptor number (AN) is calculated using the following formula:

AN = 2.21 × (δ_sample - 41.0)

where δ_sample is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[2]

While no specific Gutmann-Beckett number for this compound is available, the data for related boron compounds provide a useful comparison.

| Compound | Acceptor Number (AN) | Reference |

| B(OCH₃)₃ | Low (not specified) | [3] |

| B(OEt)₃ | Low (not specified) | [3] |

| B(OⁱPr)₃ | Low (not specified) | [3] |

| B(OᵗBu)₃ | Low (not specified) | [3] |

| BF₃·OEt₂ | 88.5 | [4] |

| BCl₃ | 105.7 | [4] |

| BBr₃ | 109.3 | [4] |

| B(C₆F₅)₃ | 82 | [2] |

Table 1: Gutmann-Beckett Acceptor Numbers for Selected Boron Compounds.

Based on the trends observed for simple trialkoxyboranes, it is anticipated that this compound would exhibit a low Acceptor Number, indicative of weak Lewis acidity.

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational method that quantifies Lewis acidity by calculating the enthalpy change associated with the gas-phase reaction of a Lewis acid with a fluoride ion.[5] A higher FIA value corresponds to a stronger Lewis acid. This method is particularly useful for providing a theoretical measure of intrinsic Lewis acidity without solvent effects.

FIA = -ΔH for the reaction: LA + F⁻ → [LA-F]⁻

As with the Gutmann-Beckett method, no specific FIA value for this compound has been reported. However, computational studies on related boranes offer valuable insights.

| Compound | Fluoride Ion Affinity (FIA) (kJ/mol) | Reference |

| BF₃ | 342 | [6] |

| BCl₃ | 439 | [6] |

| BI₃ | 510 | [6] |

| B(NH₂)₃ | 213 | [7] |

| B(OH)₃ | 289 | [7] |

Table 2: Calculated Fluoride Ion Affinities for Selected Boron Compounds.

The electron-donating nature of the alkoxy groups in this compound suggests that its FIA would be relatively low, likely comparable to or lower than that of boric acid.

Lowest Unoccupied Molecular Orbital (LUMO) Energy

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is another computational descriptor that can be correlated with Lewis acidity. A lower LUMO energy indicates a greater ability of the molecule to accept electrons, and thus, a stronger Lewis acid. While not a direct measure of Lewis acidity in the same way as FIA, it provides a useful qualitative comparison.

No specific LUMO energy calculations for this compound were found in the literature. However, for a general understanding, a lower LUMO energy in a series of related boronate esters would suggest a higher Lewis acidity.

Experimental and Computational Protocols

Determination of Gutmann-Beckett Number

The following is a generalized experimental protocol for determining the Gutmann-Beckett number of a boronate ester.

Caption: Workflow for the experimental determination of the Gutmann-Beckett number.

Computational Determination of Fluoride Ion Affinity (FIA)

The FIA is typically calculated using quantum chemical methods, such as Density Functional Theory (DFT) or coupled-cluster theory.

Caption: Computational workflow for determining the Fluoride Ion Affinity (FIA).

Factors Influencing the Lewis Acidity of this compound

The Lewis acidity of the boron center in this compound is primarily influenced by the electronic effects of its substituents.

Caption: Factors influencing the Lewis acidity of the target boronate ester.

The oxygen atoms of both the ethoxy group and the pinacolato ligand can donate electron density to the vacant p-orbital of the boron atom through a (+M) mesomeric effect. This delocalization of electrons reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity. While the oxygen atoms also exert an electron-withdrawing inductive effect (-I), the mesomeric effect is generally considered to be dominant in such systems.

Conclusion

In the absence of direct experimental or computational data, a definitive quantitative value for the Lewis acidity of this compound cannot be provided. However, based on the established principles of Lewis acidity and by comparison with analogous trialkoxyboranes and other boronate esters, it can be concluded that this compound is a weak Lewis acid. The electron-donating ethoxy and pinacolato groups significantly reduce the electrophilicity of the boron center. For researchers and professionals in drug development, this understanding is crucial for optimizing reaction conditions, particularly in processes where the Lewis acidic character of the boronate ester may influence reaction rates, selectivity, or catalyst stability. Further experimental and computational studies are warranted to provide a precise quantification of the Lewis acidity of this important synthetic building block.

References

- 1. aablocks.com [aablocks.com]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. magritek.com [magritek.com]

- 5. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 6. researchgate.net [researchgate.net]

- 7. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the boronic acid pinacol ester family. While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this document outlines the general solubility trends for related compounds and presents a detailed experimental protocol to enable researchers to determine precise solubility values. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in cross-coupling reactions, and for its handling in various stages of drug development and materials science.

Boronic acid esters, such as this compound, are generally observed to have enhanced solubility in organic solvents when compared to their corresponding boronic acids.[1] The pinacol ester group, in particular, contributes to this increased solubility. For instance, studies on phenylboronic acid pinacol ester have demonstrated its improved solubility in solvents like chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane when compared to phenylboronic acid itself.[2] This trend suggests that this compound is likely to be soluble in a range of common organic solvents. However, for precise quantitative measurements, experimental determination is necessary.

Data Presentation: A Template for Experimental Results

To facilitate systematic data collection, the following table structure is recommended for recording experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| e.g., Tetrahydrofuran | 25 | e.g., Dynamic Method | |||

| e.g., Dichloromethane | 25 | e.g., Dynamic Method | |||

| e.g., Acetone | 25 | e.g., Dynamic Method | |||

| e.g., Toluene | 25 | e.g., Dynamic Method | |||

| e.g., Heptane | 25 | e.g., Dynamic Method | |||

| e.g., Ethyl Acetate | 25 | e.g., Dynamic Method | |||

| e.g., Acetonitrile | 25 | e.g., Dynamic Method | |||

| e.g., Dimethylformamide | 25 | e.g., Dynamic Method | |||

| e.g., Dimethyl Sulfoxide | 25 | e.g., Dynamic Method |

Experimental Protocol: Dynamic Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is adapted from the dynamic method, which involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1][2]

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: High-purity, anhydrous organic solvents of interest

-

Analytical Balance: Precision of at least 0.1 mg

-

Glass Vials or Test Tubes: With airtight seals to prevent evaporation and moisture ingress

-

Magnetic Stirrer and Stir Bars

-

Controlled Temperature Bath: With a programmable heating and cooling system

-

Temperature Probe: Calibrated and with high accuracy

-

Turbidity Sensor or Luminance Probe (Optional): For precise detection of dissolution; visual inspection can also be used.

Procedure

2.1. Sample Preparation

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

2.2. Solubility Measurement

-

Place the sealed vial into the controlled temperature bath.

-

Begin stirring the solution at a constant rate to ensure homogeneity.

-

Gradually increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to approach the solubility temperature.

-

Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a clear and transparent solution.[1][2] This can be determined by visual inspection or by using a luminance probe to detect the change in light transmission.[2]

-

Record the temperature at which complete dissolution occurs.

2.3. Data Analysis

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the recorded solubility temperatures against the corresponding mole fractions or concentrations of the solute.

-

The resulting curve represents the solubility of this compound in the chosen solvent across a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

References

Methodological & Application

Application Note: A Detailed Protocol for Suzuki-Miyaura Coupling Utilizing 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the use of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a precursor to pinacol boronic esters, which are subsequently utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions. Pinacol boronic esters offer enhanced stability compared to boronic acids, making them valuable reagents in complex molecule synthesis.[1][4][5] The protocol described herein is suitable for a wide range of aryl and heteroaryl halides, providing a robust methodology for drug discovery and development applications.

Introduction

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[2][6] The reaction's success is attributed to its mild conditions, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[7] While boronic acids are commonly used, their corresponding esters, particularly pinacol esters, have gained popularity due to their stability, ease of handling, and amenability to chromatographic purification.[5]

This compound serves as a convenient precursor for the in-situ or stepwise generation of various pinacol boronic esters from organometallic reagents. This application note details a general procedure for the subsequent Suzuki-Miyaura coupling of these stable boronate esters.

Reaction Principle

The overall process can be viewed as a two-stage reaction, which can often be performed in a single pot.

Stage 1: Formation of the Pinacol Boronic Ester

An organometallic reagent (e.g., a Grignard or organolithium reagent) derived from an organic halide reacts with this compound to form the corresponding pinacol boronic ester.

Stage 2: Suzuki-Miyaura Coupling

The formed pinacol boronic ester is then coupled with a second organic halide in the presence of a palladium catalyst and a base to yield the cross-coupled product.

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][6] The presence of a base is crucial for the transmetalation step, as it activates the organoboron compound.[4][8]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl or heteroaryl pinacol boronic ester with an aryl or heteroaryl bromide.

Materials:

-

Aryl/Heteroaryl Pinacol Boronic Ester (1.1 - 1.5 equivalents)

-

Aryl/Heteroaryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (0.5 - 5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (for aqueous base solutions)

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 eq), the aryl/heteroaryl pinacol boronic ester (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and water (if using an aqueous base solution, typically a 2M solution). The mixture should be stirred to ensure good mixing.

-

Degassing: Sparge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure the removal of dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst (and ligand, if required) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Suzuki-Miyaura coupling. The following tables summarize typical conditions and reported yields for the coupling of various pinacol boronic esters.

Table 1: Effect of Palladium Catalyst on Yield

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | General Observation |

| Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 | [6] |

| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 74-96 | [1][9] |

| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | RT | 80-95 | [4] |

Table 2: Influence of Base and Solvent on Reaction Efficiency

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 | General Observation |

| Cs₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 92 | [6] |

| K₃PO₄ | Toluene | 110 | 8 | 95 | [10] |

| KF | 1,4-Dioxane | 110 | 16 | 70-85 | [9] |

Visualizations

Conclusion

The Suzuki-Miyaura coupling of pinacol boronic esters, derived from precursors such as this compound, is a highly effective and versatile method for the synthesis of biaryl and vinylaryl compounds. This protocol provides a robust and reproducible procedure for researchers in synthetic chemistry and drug development. The stability and ease of handling of pinacol boronic esters make them particularly attractive for library synthesis and the preparation of complex, biologically active molecules. Careful selection of the catalyst, base, and solvent system is critical for optimizing reaction outcomes.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile and efficient reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility lies in its ability to act as a precursor for the in situ generation of boron-based nucleophiles, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. This pinacol boronate ester derivative offers advantages in terms of stability, handling, and reactivity, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.

These application notes provide an overview of the use of this compound and analogous reagents in key cross-coupling reactions, with a focus on one-pot borylation/Suzuki-Miyaura coupling protocols that are highly relevant in drug discovery and development for the rapid generation of compound libraries and the synthesis of intricate molecular scaffolds, such as kinase inhibitors.

Key Applications in Cross-Coupling Reactions

The primary application of this compound is in the Miyaura borylation reaction, where it serves as a source of the pinacolboryl group (Bpin). This reaction transforms organic halides and triflates into the corresponding pinacol boronate esters. These stable intermediates can then participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

A particularly efficient approach that has gained traction in medicinal chemistry is the one-pot, two-step borylation/Suzuki-Miyaura cross-coupling sequence. This methodology streamlines the synthesis of biaryl and heteroaryl compounds by eliminating the need for isolation and purification of the intermediate boronate ester, thus saving time and resources. Such protocols are instrumental in the synthesis of kinase inhibitors, which often feature complex biaryl or heteroaryl cores.

Quantitative Data Presentation

The following table summarizes the results from a representative microwave-assisted one-pot borylation/Suzuki-Miyaura cross-coupling protocol for the synthesis of various bi- and poly-aryl scaffolds, including precursors to kinase inhibitors. While the original study utilized bis(pinacolato)diboron (B₂pin₂), the reaction conditions and yields are indicative of the utility of in situ generated boronate esters from reagents like this compound.

Table 1: Synthesis of Bi-aryl Scaffolds via One-Pot Borylation/Suzuki-Miyaura Coupling [1]

| Entry | First Halide | Second Halide | Product | Yield (%) |

| 1 | 5-Bromoindanone | 3-Bromopyridine | 5-(Pyridin-3-yl)indan-1-one | 85 |

| 2 | 5-Bromoindanone | 4-Bromopyridine | 5-(Pyridin-4-yl)indan-1-one | 82 |

| 3 | 5-Bromoindanone | 2-Bromopyridine | 5-(Pyridin-2-yl)indan-1-one | 75 |

| 4 | 4-Bromo-2-methylaniline | 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)aniline | 78 |

| 5 | 4-Bromo-2-methylaniline | 4-Bromopyridine | 2-Methyl-4-(pyridin-4-yl)aniline | 80 |

| 6 | 4-Bromo-2-methylaniline | 2-Bromopyridine | 2-Methyl-4-(pyridin-2-yl)aniline | 72 |

| 7 | 1-Bromo-4-fluorobenzene | 3-Bromopyridine | 4-Fluoro-3'-pyridinyl-1,1'-biphenyl | 90 |

| 8 | 1-Bromo-4-fluorobenzene | 4-Bromopyridine | 4-Fluoro-4'-pyridinyl-1,1'-biphenyl | 88 |

Experimental Protocols

General Protocol for One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a microwave-assisted method and is representative of the conditions that can be employed for the synthesis of biaryl compounds using a borylating agent like this compound in the first step.[1]

Materials:

-

Aryl/heteroaryl halide (first halide, 1.0 equiv)

-

This compound (or Bis(pinacolato)diboron, 1.2 equiv)

-

Pd(PPh₃)₄ (10 mol%)

-

Potassium acetate (KOAc, 3.0 equiv)

-

Dioxane (0.5 M)

-

Aryl/heteroaryl halide (second halide, 1.0 equiv)

-

2 M Sodium carbonate (Na₂CO₃) aqueous solution (2.0 equiv)

Procedure:

Step 1: Borylation

-

To a microwave reactor vial, add the first aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (10 mol%), and KOAc (3.0 equiv).

-

Add dioxane to achieve a concentration of 0.5 M with respect to the first halide.

-

Seal the vial and heat the mixture in a microwave reactor at 120 °C for 45 minutes.

-

Allow the reaction mixture to cool to room temperature.

Step 2: Suzuki-Miyaura Coupling

-

To the cooled reaction mixture from Step 1, add the second aryl/heteroaryl halide (1.0 equiv) and the 2 M aqueous solution of Na₂CO₃ (2.0 equiv).

-

Reseal the vial and heat the mixture in the microwave reactor at 120 °C for 30 minutes.

-

After cooling, the reaction mixture can be worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Caption: One-pot, two-step borylation/Suzuki-Miyaura coupling workflow.

Caption: Catalytic cycles for Miyaura borylation and Suzuki-Miyaura coupling.